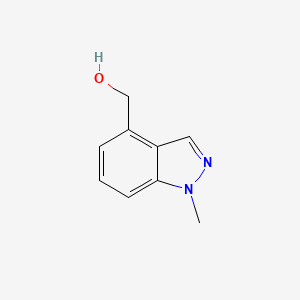

(1-Methyl-1H-indazol-4-YL)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYZKKPXUWCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657125 | |

| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-12-0 | |

| Record name | 1-Methyl-1H-indazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (1-Methyl-1H-indazol-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-indazol-4-YL)methanol, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, comprising a methylated indazole core with a hydroxylmethyl substituent, offer versatile opportunities for chemical modification and the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic workflow. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.

Physicochemical Properties

Precise experimental data for this compound is limited in publicly available literature. The following table summarizes calculated physicochemical properties for the compound (CAS No. 1092961-12-0). It is important to note that these are predicted values and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| CAS Number | 1092961-12-0 | [1] |

| Heavy Atom Count | 12 | [2] |

| Aromatic Heavy Atom Count | 9 | [2] |

| Fraction Csp3 | 0.22 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Molar Refractivity | 47.12 | [2] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from established procedures for the N-methylation of indazole derivatives. The proposed synthesis involves the N-methylation of the precursor, (1H-indazol-4-YL)methanol.

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Methylation of (1H-indazol-4-YL)methanol (Adapted)

This protocol is adapted from a procedure for the N-methylation of a similar indazole derivative and should be optimized for the specific substrate.[3]

Materials:

-

(1H-indazol-4-YL)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (1H-indazol-4-YL)methanol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

-

The recorded range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Place a few drops of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer and immerse them in a heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the liquid cools, the stream of bubbles will slow down and eventually stop. The liquid will then be drawn up into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[9][10][11]

Materials:

-

Test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents of interest (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure (Qualitative):

-

Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Stir or vortex the mixture for a set period (e.g., 1 minute).

-

Visually observe if the solute has completely dissolved.

-

If the solute dissolves, it is considered soluble in that solvent at that concentration.

-

If the solute does not dissolve, it is considered insoluble. The terms "sparingly soluble" or "partially soluble" can be used for intermediate cases.

-

Repeat the process with a range of different solvents to create a solubility profile.

pKa Determination

The pKa is a measure of the acidity of a compound. Several methods can be used for its determination, including potentiometric titration and UV-Vis spectroscopy.[12][13][14]

Method: Potentiometric Titration

-

Prepare a solution of the compound with a known concentration in a suitable solvent (often a water-cosolvent mixture).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid or base.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is crucial in drug development for predicting absorption and distribution.[15][16][17]

Method: Shake-Flask Method

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of the compound in one of the phases.

-

Mix equal volumes of the n-octanol and water phases in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Allow the two phases to separate completely.

-

Carefully collect a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Signaling Pathways and Biological Activity

As this compound is primarily a synthetic intermediate, there is no available information on its direct interaction with specific signaling pathways or its biological activity. The indazole scaffold, however, is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors. Further derivatization of this compound may lead to compounds with significant biological effects.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound, along with standardized experimental protocols for the determination of its key properties. While experimentally determined data for this specific compound is scarce, the provided information and protocols offer a valuable resource for researchers working with this and similar heterocyclic compounds. The proposed synthetic workflow provides a starting point for the laboratory preparation of this important building block. It is anticipated that this guide will facilitate further research and application of this compound in the fields of medicinal chemistry and drug discovery.

References

- 1. achmem.com [achmem.com]

- 2. 1092961-12-0|this compound| Ambeed [ambeed.com]

- 3. benchchem.com [benchchem.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to (1-Methyl-1H-indazol-4-YL)methanol

This technical guide provides a comprehensive overview of (1-Methyl-1H-indazol-4-YL)methanol, a key intermediate in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications.

Compound Identification and Chemical Properties

This compound is a heterocyclic compound featuring an indazole core structure. The indazole ring system is a significant pharmacophore found in a wide array of biologically active compounds.[1] The addition of a methyl group at the N1 position and a hydroxymethyl group at the 4-position makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[2][3]

| Property | Value |

| CAS Number | 1092961-12-0 |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C2=CC=CC(=C2C=N1)CO |

| Synonyms | 1-Methyl-1H-indazole-4-methanol |

Chemical Structure

The structure of this compound consists of a bicyclic indazole core with a methyl group substituted at the N1 position of the pyrazole ring and a hydroxymethyl group at the C4 position of the benzene ring.

References

Spectroscopic Characterization of (1-Methyl-1H-indazol-4-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (1-Methyl-1H-indazol-4-YL)methanol. Due to the limited availability of direct experimental data for this specific N-methylated derivative, this document presents a detailed analysis of the spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, and offers predicted spectroscopic characteristics for the target molecule based on established principles. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are outlined. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's structural features.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, have made them a focal point of extensive research in drug discovery.[3][4][5] The targeted functionalization of the indazole nucleus, such as N-alkylation, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on the spectroscopic characterization of this compound, a derivative of the versatile building block (1H-indazol-4-YL)methanol.

Spectroscopic Data

Spectroscopic Data of (1H-indazol-4-YL)methanol (Reference Compound)

The spectroscopic data for the parent compound, (1H-indazol-4-YL)methanol, has been reported and is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted values based on analogous structures and general NMR principles. |

Table 2: ¹³C NMR Spectroscopic Data of (1H-indazol-4-YL)methanol

| Chemical Shift (δ) ppm | Assignment |

| Predicted values based on analogous structures and general NMR principles. |

Table 3: IR Spectroscopic Data of (1H-indazol-4-YL)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1450 | Medium-Strong | C=C aromatic ring stretch |

| 1050-1000 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data of (1H-indazol-4-YL)methanol

| m/z | Ion |

| 148.06 | [M]⁺ |

| 131.06 | [M-OH]⁺ |

| 119.06 | [M-CH₂OH]⁺ |

Predicted Spectroscopic Data for this compound

Based on the data for the parent compound and the known effects of N-methylation on spectroscopic properties, the following data are predicted for this compound.

Table 5: Predicted ¹H NMR Spectroscopic Data of this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | H-3 |

| ~7.5-7.2 | m | 3H | Aromatic H |

| ~4.8 | s | 2H | -CH₂OH |

| ~4.0 | s | 3H | N-CH₃ |

| ~3.5 | br s | 1H | -OH |

Table 6: Predicted ¹³C NMR Spectroscopic Data of this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~128 | C-3a |

| ~125-120 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~60 | -CH₂OH |

| ~35 | N-CH₃ |

Table 7: Predicted IR Spectroscopic Data of this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1620-1450 | Medium-Strong | C=C aromatic ring stretch |

| 1050-1000 | Strong | C-O stretch |

Table 8: Predicted Mass Spectrometry Data of this compound

| m/z | Ion |

| 162.08 | [M]⁺ |

| 145.08 | [M-OH]⁺ |

| 131.06 | [M-CH₂OH]⁺ |

Experimental Protocols

The following section details the proposed synthesis and a general procedure for the spectroscopic characterization of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the N-methylation of a suitable precursor, such as 4-formyl-1H-indazole, followed by reduction of the aldehyde.

Step 1: N-methylation of 4-formyl-1H-indazole To a solution of 4-formyl-1H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically stirred at room temperature or gently heated to ensure completion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 1-methyl-1H-indazole-4-carbaldehyde.

Step 2: Reduction of 1-methyl-1H-indazole-4-carbaldehyde The crude 1-methyl-1H-indazole-4-carbaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. A reducing agent, for example sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as indicated by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic extracts are combined, dried, and concentrated to afford the crude this compound, which can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with electrospray ionization (ESI) being a suitable technique for this polar molecule. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways

A thorough search of the existing scientific literature did not reveal any studies detailing the specific biological activities or signaling pathway interactions of this compound. While the broader class of indazole derivatives is known to interact with various biological targets, including kinases and other enzymes, the specific molecular targets of this particular N-methylated analog remain uninvestigated. Therefore, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. Future research into the bioactivity of this compound is necessary to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. Although direct experimental data is currently unavailable, this document offers a robust set of predicted spectroscopic data based on the well-characterized parent compound, (1H-indazol-4-YL)methanol. The proposed synthetic route and experimental protocols provide a clear path for the preparation and subsequent detailed characterization of this compound. The information contained herein is intended to facilitate further research into this and related indazole derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (1-Methyl-1H-indazol-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-indazol-4-YL)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic molecules. This guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound, including expected spectral data, detailed experimental protocols, and a workflow for analysis.

NMR Spectral Data of (1H-Indazol-4-YL)methanol

The following tables summarize the reported ¹H and ¹³C NMR spectral data for (1H-Indazol-4-YL)methanol, the unmethylated precursor to the target compound. The data is typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of (1H-Indazol-4-YL)methanol in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.1 | Singlet | - |

| H-7 | ~7.8 | Doublet | ~8.0 |

| H-5 | ~7.2 | Triplet | ~7.5 |

| H-6 | ~7.1 | Doublet | ~7.0 |

| -CH₂OH (methylene) | ~4.7 | Doublet | ~5.5 |

| -CH₂OH (hydroxyl) | ~5.4 | Triplet | ~5.5 |

| N-H | ~13.1 | Broad Singlet | - |

Table 2: ¹³C NMR Spectral Data of (1H-Indazol-4-YL)methanol in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7a | ~140 |

| C-3 | ~134 |

| C-3a | ~127 |

| C-4 | ~125 |

| C-6 | ~121 |

| C-5 | ~115 |

| C-7 | ~109 |

| -CH₂OH | ~56 |

Expected Spectral Changes for this compound

Upon methylation at the N-1 position to form this compound, the following changes in the ¹H and ¹³C NMR spectra are anticipated:

-

Disappearance of the N-H proton signal: The broad singlet corresponding to the N-H proton around 13.1 ppm will be absent.

-

Appearance of an N-CH₃ proton signal: A new singlet will appear in the upfield region, typically around 3.8-4.2 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Shifts in the aromatic proton signals: The chemical shifts of the aromatic protons (H-3, H-5, H-6, and H-7) will experience slight changes due to the electronic effect of the N-methylation.

-

Appearance of an N-CH₃ carbon signal: A new signal will be present in the ¹³C NMR spectrum in the upfield region (typically 30-35 ppm) corresponding to the N-methyl carbon.

-

Shifts in the aromatic carbon signals: The chemical shifts of the carbons in the indazole ring will be adjusted due to the N-methylation.

Experimental Protocols for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for indazole derivatives are DMSO-d₆ or chloroform-d (CDCl₃). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8 to 64 scans are sufficient, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used. For quantitative analysis, longer delays may be necessary.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration: The relative areas under the ¹H NMR peaks are integrated to determine the ratio of different types of protons in the molecule.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Mandatory Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the structural relationships within this compound.

Caption: General workflow for NMR analysis.

Caption: Structure and key NMR-active groups.

crystal structure of N-methylated indazole compounds

An In-depth Technical Guide to the Crystal Structure of N-methylated Indazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the crystallographic structures of N-methylated indazole compounds, a class of molecules significant in medicinal chemistry and drug design. Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document outlines key crystallographic data, experimental protocols for structure determination, and workflows used in the structural analysis of these compounds.

Core Concepts in Indazole Crystallography

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. N-methylation fixes the position of the substituent on one of the nitrogen atoms (N1 or N2), which significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation. X-ray crystallography is the most definitive method for determining the precise solid-state structure of these molecules, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.[1]

A vast repository for the crystal structures of small organic molecules, including N-methylated indazoles, is the Cambridge Structural Database (CSD).[2][3] The CSD is a critical resource for researchers, containing over 1.3 million curated entries and enabling large-scale analysis of structural motifs.[3]

Quantitative Crystallographic Data

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Z | Ref. |

| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | Monoclinic | P2₁/c | a = 7.5470(15) Å, b = 14.873(3) Å, c = 14.924(3) Å, β = 93.10(3)° | 1672.7(6) | 8 | [4] |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | C₁₆H₁₄ClN₃O₄S | Monoclinic | P2₁/n | a = 13.9664(6) Å, b = 6.4300(3) Å, c = 19.6155(9) Å, β = 107.227(1)° | 1682.52(13) | 4 | [5] |

| N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide | C₁₀H₁₀ClN₃O | Monoclinic | P2₁/c | a = 4.7273(7) Å, b = 10.2148(16) Å, c = 21.283(3) Å, β = 91.458(4)° | 1027.4(3) | 4 | [6] |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by crystallization and subsequent analysis by X-ray diffraction.

Synthesis of N-methylated Indazoles

Multiple synthetic routes to N-methylated indazoles exist. A common modern approach is the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines.[7][8]

Representative Protocol: Oxidative Cyclization [7]

-

Dissolution: The starting aniline substrate (e.g., a 2-aminomethyl-phenylamine derivative) is dissolved in methanol at 0 °C.

-

Catalyst Addition: Ammonium molybdate ((NH₄)₂MoO₄) is added to the solution.

-

Oxidation: Aqueous hydrogen peroxide (H₂O₂, 30%) is added, and the mixture is stirred, typically for 1-24 hours at room temperature, while monitoring the reaction's progress via HPLC/MS.

-

Quenching: Upon completion, the reaction is cooled to 0 °C and quenched with an aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃).

-

Work-up: The mixture is diluted with water, neutralized with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and extracted multiple times with dichloromethane (DCM).

-

Purification: The combined organic phases are dried over magnesium sulfate (MgSO₄), concentrated under vacuum, and the crude product is purified by preparative chromatography to yield the indazole product.

Crystallization

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[1] A common and effective method is slow evaporation.

Representative Protocol: Slow Evaporation [9]

-

Dissolution: The purified N-methylated indazole compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, chloroform) to create a near-saturated solution.

-

Evaporation: The solution is set aside in a loosely covered container at room temperature. This allows the solvent to evaporate slowly over several hours or days.

-

Crystal Growth: As the solvent evaporates, the concentration of the solute increases beyond its solubility limit, leading to the formation of a supersaturated solution from which single crystals can nucleate and grow.

-

Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution for analysis.

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure. The process involves data collection, structure solution, and refinement.

Representative Protocol: Structure Determination [4][5][6]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is cooled (typically to ~193 K or ~293 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[4][5][6] The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. An absorption correction is typically applied.[4][5]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. Programs like SHELXS or ShelXT are commonly used for this step.[4][6]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions. Programs such as SHELXL are standard for refinement.[4][6]

-

Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in structural chemistry. The following workflows are rendered using Graphviz (DOT language) as specified.

References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 8. Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines | CoLab [colab.ws]

- 9. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of (1-Methyl-1H-indazol-4-YL)methanol in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (1-Methyl-1H-indazol-4-YL)methanol, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information on its expected solubility characteristics based on its chemical structure, data from its parent analogue, (1H-Indazol-4-YL)methanol, and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Introduction to this compound

This compound is a heterocyclic compound featuring an indazole core with a methyl group at the N1 position and a hydroxymethyl substituent at the 4-position. The indazole scaffold is a prominent feature in many biologically active compounds, including kinase inhibitors used in oncology.[1] The methylation at the N1 position can significantly alter the physicochemical properties of the molecule, including its solubility, compared to its parent compound, (1H-Indazol-4-YL)methanol. Understanding the solubility of this compound is critical for its use in drug discovery, enabling effective formulation, and ensuring reliable results in biological assays.

Predicted Solubility Profile

The molecule possesses both a hydrophobic and a hydrophilic region. The bicyclic indazole ring system is largely nonpolar and contributes to its solubility in organic solvents, while the hydroxymethyl group (-CH2OH) is polar and capable of forming hydrogen bonds, which would suggest some solubility in polar protic solvents.[1] The addition of the methyl group at the N1 position, compared to the parent (1H-indazol-4-yl)methanol, is expected to increase its lipophilicity, potentially enhancing its solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderately Soluble | The hydroxymethyl group can engage in hydrogen bonding with solvents like ethanol and methanol. |

| (e.g., Methanol, Ethanol) | ||

| Polar Aprotic | Soluble | Solvents like DMSO and DMF are good general solvents for a wide range of organic molecules. |

| (e.g., DMSO, DMF, Acetone) | ||

| Nonpolar | Sparingly Soluble | The overall polarity of the molecule due to the hydroxymethyl group may limit solubility in highly nonpolar solvents like hexane. |

| (e.g., Hexane, Toluene) | The methylated indazole core provides some lipophilic character, which may allow for some solubility in solvents like toluene.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For added certainty, filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Workflow for the shake-flask method to determine thermodynamic solubility.

Synthesis Workflow

This compound is not a naturally occurring compound and requires chemical synthesis. A plausible synthetic route involves the N-methylation of a suitable indazole precursor. The regioselectivity of the N-alkylation of indazoles can be influenced by the choice of base and solvent.[5][6]

Diagram 2: Potential Synthesis Route for this compound

A potential synthetic pathway for the N-methylation of (1H-Indazol-4-YL)methanol.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively published, its chemical structure suggests moderate solubility in polar solvents and potentially enhanced solubility in less polar organic solvents compared to its parent compound. For drug development professionals and researchers, the experimental protocols provided in this guide, particularly the shake-flask method, offer a robust framework for determining the precise solubility profile of this important pharmaceutical intermediate. The generation of such data is a critical step in advancing the use of this compound in medicinal chemistry and drug discovery programs.

References

- 1. Buy (1H-Indazol-4-YL)methanol | 709608-85-5 [smolecule.com]

- 2. chem.ws [chem.ws]

- 3. quora.com [quora.com]

- 4. enamine.net [enamine.net]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core for Diverse Pharmacological Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to the development of numerous clinically successful drugs and a robust pipeline of investigational agents. This technical guide provides a comprehensive overview of the key pharmacological targets of indazole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Key Pharmacological Targets and Quantitative Data

Indazole derivatives have demonstrated significant activity against several important classes of pharmacological targets. The following tables summarize the in vitro potency of representative indazole-based compounds against their respective targets, expressed as half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values.

Protein Kinase Inhibitors

Protein kinases are a major focus for indazole-based drug discovery, particularly in oncology. The indazole core serves as an effective hinge-binding motif for many ATP-competitive kinase inhibitors.

Table 1: Indazole Derivatives as Protein Kinase Inhibitors

| Compound Name | Target Kinase(s) | IC50 / Ki (nM) | Reference(s) |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [1] |

| PDGFRβ, c-Kit | 1.6, 1.7 | [2] | |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [3][4][5] |

| PDGFRα, PDGFRβ, c-Kit | 71, 84, 74 | [3] | |

| Indazole Derivative 17 | Aurora A, Aurora B | 26, 15 | [6] |

| Indazole Derivative 21 | Aurora B | 31 | [6] |

| Indazole Derivative 30 | Aurora A | 85 | [6] |

| Indazole Derivative 59a | Pim-1, Pim-2 | 3, 11 | [3][5] |

| Indazole Carboxamide 93a | TTK/Mps1 | 2.9 | [3] |

| Indazole Carboxamide 93b | TTK/Mps1 | 5.9 | [3] |

Histone Deacetylase (HDAC) Inhibitors

HDACs are crucial epigenetic regulators, and their inhibition has proven to be a valid therapeutic strategy in oncology. Certain indazole derivatives have shown potent HDAC inhibitory activity.

Table 2: Indazole Derivatives as HDAC Inhibitors

| Compound Name | Target HDAC(s) | IC50 / Ki (nM) | Reference(s) |

| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 243, 453, 248 | |

| Belinostat | Pan-HDAC | Varies by isoform |

Serotonin 5-HT3 Receptor Antagonists

The 5-HT3 receptor, a ligand-gated ion channel, is a key target for the management of nausea and vomiting, particularly chemotherapy-induced. Indazole-based compounds are prominent in this class.

Table 3: Indazole Derivatives as 5-HT3 Receptor Antagonists

| Compound Name | Target Receptor | Ki (nM) | Reference(s) |

| Granisetron | 5-HT3 | ~0.32 (as [3H]-GR65630) |

Other Emerging Targets

Indazole derivatives are being explored for their activity against a growing number of other targets.

Table 4: Indazole Derivatives Targeting Other Enzymes

| Compound Name | Target Enzyme | IC50 (nM) | Reference(s) |

| Niraparib | PARP-1, PARP-2 | Potent inhibitor | |

| Indazole Derivatives | IDO1 | Varies by compound | [4] |

Note: Specific IC50 values for Niraparib and various IDO1-inhibiting indazole derivatives require further targeted searches for a comprehensive compilation.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of pharmacological agents. The following sections provide representative protocols for key assays used to characterize the interaction of indazole derivatives with their primary targets.

Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

Test indazole derivative

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the test indazole derivative in DMSO, and then dilute further in kinase assay buffer.

-

Add the kinase and its specific substrate to the wells of the microplate.

-

Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a method for measuring the inhibitory activity of indazole derivatives against HDAC enzymes.

Principle: A fluorogenic substrate containing an acetylated lysine residue is used. Deacetylation by HDACs makes the substrate susceptible to a developing enzyme that cleaves the deacetylated substrate, releasing a fluorescent molecule.

Materials:

-

Recombinant HDAC enzyme or nuclear extract containing HDACs

-

Fluorogenic HDAC substrate

-

Test indazole derivative

-

HDAC assay buffer

-

Developer solution containing a proteolytic enzyme and a deacetylase inhibitor (to stop the reaction)

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test indazole derivative.

-

In the wells of a black microplate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the diluted test compound or vehicle control.

-

Add the HDAC enzyme source to initiate the reaction.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.

5-HT3 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of an indazole derivative for the 5-HT3 receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the 5-HT3 receptor in a membrane preparation.

Materials:

-

Cell membranes prepared from cells expressing the 5-HT3 receptor (e.g., HEK293 cells)

-

Radiolabeled 5-HT3 antagonist (e.g., [3H]Granisetron)

-

Test indazole derivative

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Prepare serial dilutions of the test indazole derivative.

-

In reaction tubes, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by indazole derivatives is crucial for elucidating their mechanism of action and predicting their physiological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways targeted by these compounds.

VEGFR Signaling Pathway

Indazole derivatives like Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis.

Caption: VEGFR signaling pathway and the inhibitory action of indazole derivatives.

5-HT3 Receptor Signaling Pathway

Granisetron, an indazole derivative, is an antagonist of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.

Caption: 5-HT3 receptor signaling and its antagonism by Granisetron.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an indazole derivative.

Caption: General experimental workflow for IC50 determination.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutics targeting a wide range of pharmacological targets. The versatility of this core structure allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational overview of the key targets, quantitative data, and experimental methodologies relevant to the study of indazole derivatives. It is intended to serve as a valuable resource for researchers and drug developers working to harness the full therapeutic potential of this remarkable chemical entity. Further exploration into less common targets and the development of novel indazole-based chemical matter will undoubtedly lead to the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Indazole-4-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Among the various functionalized indazoles, substituted indazole-4-methanol derivatives have garnered significant attention as versatile intermediates in the synthesis of pharmacologically active compounds, particularly as potent kinase inhibitors for cancer therapy.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of molecules, with a focus on experimental protocols, quantitative structure-activity relationship (SAR) data, and the signaling pathways they modulate.

Discovery and Biological Significance

Indazole derivatives are prevalent in a number of FDA-approved drugs, including the anti-emetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine.[3] In the realm of oncology, the indazole nucleus is a key feature of several successful kinase inhibitors such as Axitinib and Pazopanib.[4][5] The hydroxymethyl group at the 4-position of the indazole ring provides a crucial anchor for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[1][6] These derivatives have shown significant promise as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and p21-activated kinase 1 (PAK1), which are implicated in the proliferation and survival of cancer cells.[7][8]

Synthesis of the Core Scaffold: (1H-Indazol-4-yl)methanol

The synthesis of the (1H-indazol-4-yl)methanol core requires a strategic approach to achieve the desired regiochemistry. A common and effective route involves the preparation of a 4-carboxy-substituted indazole precursor, followed by reduction to the corresponding alcohol.

Experimental Protocol: Synthesis of Methyl 1H-indazole-4-carboxylate

A plausible synthetic route to methyl 1H-indazole-4-carboxylate, a key precursor, can be adapted from established methods for related isomers.[9]

Materials:

-

Appropriately substituted 2-methyl-3-nitrobenzoic acid

-

Thionyl chloride

-

Ammonia

-

Sodium hypobromite (or a similar Hofmann rearrangement reagent)

-

Sodium nitrite

-

Hydrochloric acid

-

Methanol

-

Sulfuric acid (catalytic amount)

Procedure:

-

Amidation: Convert the starting 2-methyl-3-nitrobenzoic acid to the corresponding amide by first treating with thionyl chloride to form the acid chloride, followed by reaction with ammonia.

-

Hofmann Rearrangement: Subject the resulting amide to a Hofmann rearrangement using sodium hypobromite to yield 2-methyl-3-nitroaniline.

-

Diazotization and Cyclization: Dissolve the 2-methyl-3-nitroaniline in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Gentle warming of the reaction mixture will induce cyclization to the corresponding nitroindazole.

-

Reduction of the Nitro Group: The nitro group on the indazole ring is then reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Sandmeyer Reaction: The resulting aminoindazole is subjected to a Sandmeyer reaction. The amine is diazotized with sodium nitrite and hydrochloric acid, and the diazonium salt is then treated with cuprous cyanide to introduce a cyano group at the 4-position.

-

Esterification: The 4-cyanoindazole is then hydrolyzed to the carboxylic acid, which is subsequently esterified to methyl 1H-indazole-4-carboxylate by refluxing in methanol with a catalytic amount of sulfuric acid.

Characterization Data (for a related isomer, Methyl 1H-indazole-3-carboxylate):

-

¹H NMR (CDCl₃): δ 8.31 (d, J = 8.2 Hz, 1H), 7.63 (d, J = 8.3 Hz, 3H), 7.46 (t, J = 7.4 Hz, 1H), 7.37 (t, J = 7.2 Hz, 1H), 7.06 (d, J = 8.5 Hz, 2H), 4.07 (s, 3H), 3.89 (s, 3H).[1]

-

¹³C NMR (125 MHz, CDCl₃): δ 163.1, 159.4, 140.5, 136.2, 132.2, 127.5, 125.6, 124.2, 123.6, 122.3, 114.6, 110.8, 55.6, 52.1.[1]

-

HRMS (EI): calcd. for C₁₆H₁₄N₂O₃ [M]⁺ 282.1004, found 282.1003.[1]

Experimental Protocol: Reduction to (1H-Indazol-4-yl)methanol

The reduction of the methyl ester to the primary alcohol is a critical step in the synthesis of the core scaffold.

Materials:

-

Methyl 1H-indazole-4-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H) solution in THF (1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated potassium sodium tartrate solution

-

Ethyl acetate

Procedure:

-

Dissolve methyl 1H-indazole-4-carboxylate in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.

-

Add the DIBAL-H solution dropwise to the cooled solution. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated solution of potassium sodium tartrate.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (1H-indazol-4-yl)methanol by column chromatography on silica gel.

Derivatization and Structure-Activity Relationship (SAR)

The (1H-indazol-4-yl)methanol core is a versatile platform for the synthesis of a diverse library of compounds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for the introduction of various substituents through etherification or esterification. Furthermore, the nitrogen atoms of the indazole ring can be alkylated or arylated to explore additional chemical space.

Table 1: SAR of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors [7]

| Compound | R¹ | R² | PAK1 IC₅₀ (nM) |

| 1a | H | Phenyl | >10000 |

| 1b | H | 4-Fluorophenyl | 5860 |

| 1c | H | 4-Chlorophenyl | 2450 |

| 1d | H | 4-Methylphenyl | 3420 |

| 30l | 4-Fluorobenzyl | 4-(Piperidin-1-yl)phenyl | 9.8 |

This table is a representative summary based on data for a related scaffold and illustrates the principles of SAR that can be applied to the design of indazole-4-methanol derivatives.

The data suggests that substitution at both the N1 position of the indazole and on the carboxamide moiety significantly impacts the inhibitory activity against PAK1. The introduction of a 4-fluorobenzyl group at the N1 position and a substituted phenyl ring on the amide nitrogen, particularly with a hydrophilic group like a piperidine, leads to a dramatic increase in potency.[7] These findings highlight the importance of exploring substitutions that can interact with specific pockets of the kinase active site.

Signaling Pathways Modulated by Substituted Indazole Derivatives

Substituted indazole derivatives exert their biological effects by inhibiting protein kinases that are key components of intracellular signaling pathways crucial for cell growth, proliferation, and survival. Two such pathways that are often dysregulated in cancer are the PI3K/Akt and the Wnt/β-catenin pathways, both of which can be influenced by kinases such as PLK4.[10][11][12]

The PLK4 and PI3K/Akt Signaling Axis

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[10] PLK4 has been shown to promote cancer cell invasion and metastasis through the activation of the PI3K/Akt signaling pathway.[10] Inhibition of PLK4 by substituted indazole derivatives can therefore disrupt this oncogenic signaling cascade.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression, promoting cell proliferation.[2][6][13][14][15] Kinase inhibitors can interfere with this pathway at various levels.

Conclusion

Substituted indazole-4-methanol derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their synthesis, while requiring careful regiochemical control, provides a versatile platform for the generation of diverse chemical libraries. The insights gained from SAR studies on related indazole scaffolds offer a rational basis for the design of potent and selective kinase inhibitors. By targeting key signaling pathways such as the PLK4/PI3K/Akt and Wnt/β-catenin cascades, these compounds have the potential to address the unmet needs in the treatment of various cancers. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of substituted indazole-4-methanol derivatives.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to Theoretical DFT Studies on Indazole Derivatives for Researchers and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic compound, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, highlighting its significance in drug design.[2] Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic structure, reactivity, and spectroscopic properties of indazole derivatives, thereby guiding the rational design of novel therapeutic agents. This guide provides an in-depth overview of theoretical DFT studies on indazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concepts in DFT Analysis of Indazole Derivatives

DFT calculations provide valuable insights into the molecular properties of indazole derivatives, which can be correlated with their biological activity. Key parameters investigated include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and bioactivity of a molecule. The HOMO energy (EHOMO) is associated with the electron-donating ability, while the LUMO energy (ELUMO) relates to the electron-accepting ability.[3] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity.[4]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including drug-receptor binding.[6]

-

Geometric Parameters: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Quantitative Data from DFT Studies

The following tables summarize key quantitative data obtained from DFT studies on various indazole derivatives. These data are essential for comparing the electronic and structural properties of different derivatives and for developing structure-activity relationships (SAR).

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors of 3-Carboxamide Indazole Derivatives [4]

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) | Electrophilicity Index (ω) |

| 8a | -6.21 | -1.23 | 4.98 | 2.49 | 0.40 | 3.72 | 2.78 |

| 8c | -6.35 | -1.42 | 4.93 | 2.47 | 0.41 | 3.89 | 3.08 |

| 8s | -6.54 | -1.61 | 4.93 | 2.47 | 0.41 | 4.08 | 3.37 |

| 8u | -5.89 | -1.54 | 4.35 | 2.18 | 0.46 | 3.72 | 3.17 |

| 8x | -5.91 | -1.78 | 4.13 | 2.07 | 0.48 | 3.85 | 3.58 |

| 8z | -5.99 | -1.87 | 4.12 | 2.06 | 0.49 | 3.93 | 3.75 |

Table 2: Calculated Global Reactivity Parameters for Substituted 1H-Indazole Derivatives as Corrosion Inhibitors [7]

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) |

| 4-fluoro-1H-indazole | -6.83 | -0.87 | 5.96 | 2.98 | 0.34 | 3.85 |

| 4-chloro-1H-indazole | -6.91 | -1.11 | 5.80 | 2.90 | 0.34 | 4.01 |

| 4-bromo-1H-indazole | -6.88 | -1.17 | 5.71 | 2.86 | 0.35 | 4.03 |

| 4-methyl-1H-indazole | -6.31 | -0.71 | 5.60 | 2.80 | 0.36 | 3.51 |

| 4-amino-1H-indazole | -5.85 | -0.52 | 5.33 | 2.67 | 0.37 | 3.18 |

| 4-hydroxy-1H-indazole | -6.11 | -0.73 | 5.38 | 2.69 | 0.37 | 3.42 |

Experimental and Computational Protocols

Synthesis of 3-Carboxamide Indazole Derivatives[8]

A general procedure for the synthesis of 3-carboxamide indazole derivatives (compounds 8a-8z) involves the following steps:

-

To a stirred solution of 1-butyl-1H-indazole-3-carboxylic acid (250 mg, 1.146 mmol) in DMF (10 mL), HATU (2 equivalents) and DIPEA (3 equivalents) are added.

-

The respective commercial amine (2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 8–16 hours.

-

Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (4 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

DFT Calculation Methodology[4][6]

The following protocol is a representative example of the methodology used for DFT calculations on indazole derivatives:

-

Software: All calculations are performed using the GAUSSIAN 09 suite of programs.[4]

-

Method: The geometries of the indazole derivatives are optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory.[6]

-

Basis Set: The 6-311+G(d,p) or 6-31+G(d,p) basis sets are commonly employed for these calculations.[4]

-

Properties Calculated:

-

Optimized molecular geometries (bond lengths, bond angles, dihedral angles).

-

Frontier Molecular Orbital energies (EHOMO and ELUMO).

-

Global reactivity descriptors are calculated from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP) maps are generated from the optimized structures.

-

-

Analysis: The output files are analyzed to extract the desired quantitative data and to visualize the molecular orbitals and MEP surfaces.

Visualizing Indazole Derivative Mechanisms and Pathways

DFT-Calculated Reaction Pathway for N-Alkylation of Indazole

The regioselective N-alkylation of indazoles is a critical step in the synthesis of many biologically active compounds. DFT calculations can elucidate the reaction mechanism and predict the preferred site of alkylation (N1 vs. N2). The following diagram illustrates a simplified reaction coordinate for the N-alkylation of a substituted indazole.[8]

Caption: A representative reaction coordinate diagram for the N-alkylation of an indazole derivative.

Inhibition of TNF-α Signaling Pathway by Indazole Derivatives

Some indazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α. The primary signaling pathway induced by TNF-α involves the activation of NF-κB and AP-1 transcription factors. The following diagram illustrates a simplified overview of this pathway and the potential point of inhibition by indazole derivatives.[9]

Caption: Simplified TNF-α signaling pathway and potential inhibition by indazole derivatives.

Theoretical DFT studies are an indispensable component of modern drug discovery and materials science research involving indazole derivatives. By providing detailed insights into the electronic and structural properties of these molecules, DFT calculations enable the prediction of their reactivity, stability, and potential biological activity. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers, facilitating the rational design and development of novel indazole-based compounds with enhanced therapeutic potential. The visualization of reaction mechanisms and signaling pathways further aids in understanding the mode of action of these versatile molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Methyl-1H-indazol-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of (1-Methyl-1H-indazol-4-YL)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences with the commercially available 4-Bromo-1H-indazole and proceeds through three key transformations: N-methylation, lithium-halogen exchange followed by formylation, and subsequent reduction of the resulting aldehyde to the target primary alcohol.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic route for this compound.

Data Presentation

The following table summarizes the key transformations and expected yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Expected Yield (%) |

| 1 | N-Methylation | 4-Bromo-1H-indazole | 4-Bromo-1-methyl-1H-indazole | Iodomethane, Potassium Carbonate | Acetone | ~60%[1] |

| 2 | Formylation | 4-Bromo-1-methyl-1H-indazole | 1-Methyl-1H-indazole-4-carbaldehyde | n-Butyllithium, N,N-Dimethylformamide | THF | 70-80% (estimated) |